molecular formula C10H13NO3 B13014785 Methyl 6-ethoxy-2-methylnicotinate

Methyl 6-ethoxy-2-methylnicotinate

Cat. No.: B13014785
M. Wt: 195.21 g/mol
InChI Key: FRVPYJYBLMQCLB-UHFFFAOYSA-N
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Description

Methyl 6-ethoxy-2-methylnicotinate: is an organic compound belonging to the class of nicotinates, which are esters of nicotinic acid. This compound is characterized by its molecular formula C10H13NO3 and is known for its applications in various fields, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 6-ethoxy-2-methylnicotinate typically involves the esterification of 6-methylnicotinic acid with ethanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions at temperatures ranging from 80°C to 100°C . The process involves mixing 6-methylnicotinic acid with an alcoholic solvent, adjusting the pH to ≤1, and maintaining the reaction temperature to obtain the desired ester .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The esterification reaction is typically followed by purification steps such as distillation and crystallization to obtain the final product .

Chemical Reactions Analysis

Types of Reactions: Methyl 6-ethoxy-2-methylnicotinate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the ester group.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles such as amines and alcohols can be used under basic or acidic conditions.

Major Products Formed:

Scientific Research Applications

Methyl 6-ethoxy-2-methylnicotinate has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 6-ethoxy-2-methylnicotinate involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

    Methyl nicotinate: Another ester of nicotinic acid, used for its vasodilatory properties.

    Methyl 2-methoxy-6-methylnicotinate: A similar compound with a methoxy group instead of an ethoxy group.

Comparison:

Properties

Molecular Formula

C10H13NO3

Molecular Weight

195.21 g/mol

IUPAC Name

methyl 6-ethoxy-2-methylpyridine-3-carboxylate

InChI

InChI=1S/C10H13NO3/c1-4-14-9-6-5-8(7(2)11-9)10(12)13-3/h5-6H,4H2,1-3H3

InChI Key

FRVPYJYBLMQCLB-UHFFFAOYSA-N

Canonical SMILES

CCOC1=NC(=C(C=C1)C(=O)OC)C

Origin of Product

United States

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